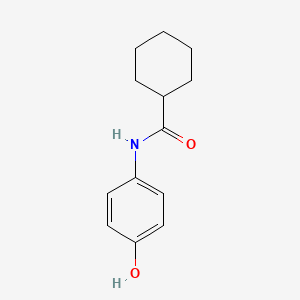

N-(4-hydroxyphenyl)cyclohexanecarboxamide

Descripción general

Descripción

“N-(4-hydroxyphenyl)cyclohexanecarboxamide” is a chemical compound with the linear formula C13H17NO2 . It has a molecular weight of 219.286 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(4-hydroxyphenyl)cyclohexanecarboxamide” is represented by the linear formula C13H17NO2 . This indicates that the molecule is composed of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Synthesis and Characterization : N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, demonstrating their potential for various chemical applications. The study by Özer, Arslan, VanDerveer, and Külcü (2009) focused on the synthesis and characterization of these compounds, providing insights into their chemical structure and properties (Özer et al., 2009).

Medical Imaging : Derivatives of N-(4-hydroxyphenyl)cyclohexanecarboxamide have been used in positron emission tomography (PET) imaging studies. For instance, research by Choi et al. (2015) compared 18F-Mefway, a derivative of N-(4-hydroxyphenyl)cyclohexanecarboxamide, with 18F-FCWAY for quantifying 5-HT1A receptors in human subjects, highlighting its potential in neuroimaging (Choi et al., 2015).

Material Science : In the field of material science, derivatives of N-(4-hydroxyphenyl)cyclohexanecarboxamide have been used to develop new polyamides. Yang, Hsiao, and Yang (1999) synthesized polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, showing promising properties for industrial applications (Yang et al., 1999).

Corrosion Inhibition : The compound has been studied for its potential as a corrosion inhibitor. Abu-Rayyan et al. (2022) investigated the synthesis and characterization of new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness in inhibiting corrosion on copper in nitric acid solutions (Abu-Rayyan et al., 2022).

Antimelanoma Activity : N-(4-hydroxyphenyl)cyclohexanecarboxamide derivatives have also shown potential in medical applications such as antimelanoma activity. Lant et al. (2000) synthesized and tested a range of analogues of N-acetyl-4-S-cysteaminylphenol, a derivative of N-(4-hydroxyphenyl)cyclohexanecarboxamide, for their effectiveness against melanoma cell lines (Lant et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h6-10,15H,1-5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPELRQCTCINJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)cyclohexanecarboxamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)

![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)

![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)

![N-[(S)-1-(Trifluoromethyl)-3-oxo-3-phenylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B2581594.png)

![2-[4-Allyl-5-(benzothiazol-2-ylsulfanylmethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B2581597.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)